tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate
Overview
Description
“tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate” is a chemical compound with the molecular formula C12H15IN3O2 . It is a derivative of indazole, a heterocyclic compound that consists of a benzene ring fused to a pyrazole ring .
Synthesis Analysis
The synthesis of indazole derivatives has been a subject of interest in recent years due to their wide range of medicinal applications . The strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H15IN3O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3 .
Chemical Reactions Analysis
Indazole-containing compounds, including “this compound”, are key components in a variety of functional molecules used in everyday applications . They are involved in a variety of chemical reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles .
Scientific Research Applications
Combinatorial Synthesis of Heterocycles
The compound tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate is utilized in the combinatorial synthesis of fused tetracyclic heterocycles. A study described the synthesis of these heterocycles, including [1,6]naphthyridine derivatives, through a catalyst-free three-component reaction involving aromatic aldehyde, an amine (such as 1H-indazol-5-amine or 1H-indazol-6-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate, achieving high yields under refluxing conditions in ethanol (Li et al., 2013).
Synthesis of Indazole Naphthyridine Derivatives
Another research application involves the efficient synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives. This process includes an in-situ reduction and cyclization reactions of aromatic aldehydes, tert-butyl 2,4-dioxopiperidine-1-carboxylate, and nitro-1H-indazole compounds, demonstrating a simple method for creating these compounds (Chen et al., 2019).
N-1-difluoromethylation Techniques
A mild and scalable procedure has been developed for the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, which is closely related to this compound. This method, utilizing chlorodifluoromethane under moderate conditions, provides a safer alternative to traditional approaches requiring high pressures or temperatures. The technique has been extended to other heterocycles, showcasing its versatility and efficiency in functionalizing compounds with difluoromethyl groups (Hong et al., 2020).
Synthesis of mTOR Targeted Molecules
This compound plays a critical role as an intermediate in the synthesis of targeted molecules, such as mTOR targeted PROTAC molecule PRO1. The synthesis involves palladium-catalyzed reactions, demonstrating the compound's utility in creating complex molecular structures with potential therapeutic applications (Zhang et al., 2022).
Future Directions
The future directions in the research of indazole derivatives, including “tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate”, involve the development of new synthetic approaches to indazoles . This includes reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, and iodine-mediated intramolecular aryl and sp3 C–H amination .
Properties
IUPAC Name |
tert-butyl 6-amino-3-iodoindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-6-7(14)4-5-8(9)10(13)15-16/h4-6H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQUJPSZHMCCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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